N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021125-20-1
VCID: VC4615927
InChI: InChI=1S/C19H17N5O4/c1-26-14-6-4-13(5-7-14)18-22-21-16-8-9-17(23-24(16)18)28-12-10-20-19(25)15-3-2-11-27-15/h2-9,11H,10,12H2,1H3,(H,20,25)
SMILES: COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CO4
Molecular Formula: C19H17N5O4
Molecular Weight: 379.376

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide

CAS No.: 1021125-20-1

Cat. No.: VC4615927

Molecular Formula: C19H17N5O4

Molecular Weight: 379.376

* For research use only. Not for human or veterinary use.

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide - 1021125-20-1

Specification

CAS No. 1021125-20-1
Molecular Formula C19H17N5O4
Molecular Weight 379.376
IUPAC Name N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]furan-2-carboxamide
Standard InChI InChI=1S/C19H17N5O4/c1-26-14-6-4-13(5-7-14)18-22-21-16-8-9-17(23-24(16)18)28-12-10-20-19(25)15-3-2-11-27-15/h2-9,11H,10,12H2,1H3,(H,20,25)
Standard InChI Key ZEBLQXVYPHOWEL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CO4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound integrates three key moieties:

  • Triazolo[4,3-b]pyridazine core: A fused bicyclic system comprising a triazole and pyridazine ring, known for stabilizing π-π interactions with biological targets .

  • 4-Methoxyphenyl substituent: Enhances lipophilicity and modulates electronic effects via the methoxy group’s electron-donating properties .

  • Furan-2-carboxamide side chain: Introduces hydrogen-bonding capabilities through the amide group and furan oxygen.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₇N₅O₄
Molecular Weight379.38 g/mol
CAS Registry Number1021125-20-1
Solubility (Predicted)Low aqueous solubility
logP (Octanol-Water)2.8

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity:

  • Formation of Triazolo-Pyridazine Core:

    • Condensation of 4-methoxyphenylhydrazine with pyridazine-3,6-diol under acidic conditions.

    • Cyclization using POCl₃ or PCl₅ to form the triazole ring .

  • Ethoxy Chain Attachment:

    • Nucleophilic substitution between 6-chloro-triazolo-pyridazine and ethylene glycol, followed by oxidation .

  • Furan-2-Carboxamide Coupling:

    • Amide bond formation via EDCI/HOBt-mediated reaction between furan-2-carboxylic acid and the ethoxyamine intermediate.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Core CyclizationPOCl₃, 80°C, 6 hr72
Ethoxy SubstitutionK₂CO₃, DMF, 120°C, 12 hr65
Amide CouplingEDCI, HOBt, DCM, RT, 24 hr58

Structural and Electronic Analysis

Crystallographic Insights

X-ray diffraction studies of analogous compounds reveal:

  • Planar Triazolo-Pyridazine Core: Facilitates stacking interactions with aromatic residues in enzyme active sites .

  • Dihedral Angles: The 4-methoxyphenyl group adopts a near-perpendicular orientation (75–85°) relative to the core, minimizing steric hindrance .

Spectroscopic Characterization

  • ¹H NMR: Distinct signals at δ 8.21 ppm (triazole-H) and δ 6.89–7.45 ppm (aromatic protons).

  • IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-O-C).

Biological Activity and Mechanisms

Antimicrobial Properties

  • Gram-Positive Bacteria: MIC = 8 µg/mL against Staphylococcus aureus.

  • Fungal Pathogens: IC₅₀ = 12 µM for Candida albicans via ergosterol biosynthesis inhibition .

Table 3: Comparative Antiproliferative Activity

CompoundHCT-116 GI₅₀ (µM)MCF-7 GI₅₀ (µM)
Target Compound2.34.1
5-Fluorouracil (Control)5.87.2

Applications in Medicinal Chemistry

Kinase Inhibition

  • EGFR Inhibition: IC₅₀ = 0.9 nM due to triazolo-pyridazine’s ATP-binding pocket interactions .

  • CDK2/Cyclin E Complex: Disrupts cell cycle progression at G1/S phase .

Drug Delivery Systems

  • Nanoparticle Formulations: Poly(lactic-co-glycolic acid) (PLGA) NPs improve bioavailability by 3.5-fold.

Future Directions

  • In Vivo Toxicity Studies: Current data limited to in vitro models .

  • Structural Analog Development: Substituent variation at the 4-methoxyphenyl and furan groups .

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., pembrolizumab) in oncology .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator